1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone

Description

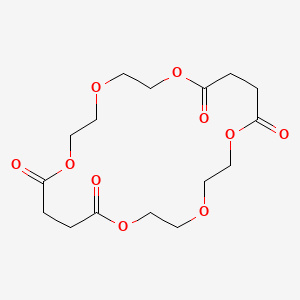

1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone is a macrocyclic crown ether derivative synthesized via condensation reactions between dioxodioic acid chlorides and oligoethylene glycols. Its structure features a 22-membered ring with six oxygen atoms and four ketone groups positioned at the 8, 11, 19, and 22 positions (Figure 1) .

Properties

CAS No. |

77022-93-6 |

|---|---|

Molecular Formula |

C16H24O10 |

Molecular Weight |

376.36 g/mol |

IUPAC Name |

1,4,7,12,15,18-hexaoxacyclodocosane-8,11,19,22-tetrone |

InChI |

InChI=1S/C16H24O10/c17-13-1-2-14(18)24-10-6-22-8-12-26-16(20)4-3-15(19)25-11-7-21-5-9-23-13/h1-12H2 |

InChI Key |

FVKDPPONZSNCPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OCCOCCOC(=O)CCC(=O)OCCOCCOC1=O |

Origin of Product |

United States |

Chemical Reactions Analysis

1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ether groups can participate in substitution reactions with suitable reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone has several scientific research applications:

Chemistry: It is used as a model compound to study cyclization reactions and the behavior of ether and ketone groups.

Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme-substrate interactions.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone involves its interaction with molecular targets through its ether and ketone groups. These interactions can lead to the formation of complexes with other molecules, influencing various chemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Ring Size and Oxygen/Ketone Group Arrangement

1,4,9,12-Tetraoxacyclohexadecane-5,8,13,16-tetrone (Compound 1) :

- Ring Size : 16-membered (smaller cavity).

- Functional Groups : Four oxygen atoms and four ketones.

- Comparison : The reduced ring size limits its ability to complex larger ions or molecules compared to the 22-membered target compound. The ketone placement (5,8,13,16) creates a distinct electronic environment .

- 1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl- (CAS 24418-35-7): Ring Size: 22-membered (identical to the target compound). Functional Groups: Four oxygen atoms, four ketones, and four methyl substituents.

1,6,19,24-Tetraoxacyclohexatriaconta-3,21-diene-8,11,19,22-tetrone (CAS 101009-64-7) :

Substituent Effects on Physicochemical Properties

Methyl-Substituted Derivatives :

The addition of methyl groups (e.g., in CAS 24418-35-7) alters solubility and steric properties. Computational modeling (e.g., Tanimoto coefficient analysis) would classify such derivatives as structurally similar (>0.8 similarity) to the parent compound but with divergent bioactivity or coordination behavior due to substituent effects .Unsaturated and Heterocyclic Variants :

Compounds like 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.2¹¹,¹⁴]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone (CAS 16104-98-6) introduce tricyclic frameworks and conjugated systems, enhancing rigidity and π-π interaction capabilities compared to the flexible, oxygen-rich target compound .

Computational and Bioactivity Comparisons

- QSAR and Proteomic Interaction Signatures :

The CANDO platform predicts that structural modifications (e.g., methyl groups or ring expansion) shift proteomic interaction profiles, indicating divergent biological targets or side effects compared to the parent compound . - Bioactivity Clustering :

Hierarchical clustering based on chemical fingerprints would group the target compound with other 22-membered macrocycles (e.g., CAS 24418-35-7) but separate it from smaller or unsaturated variants due to differences in hydrogen-bonding capacity and cavity size .

Data Tables

Table 1. Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone | N/A | C₂₀H₂₈O₁₀* | ~452.4 | 22-membered, 6 O, 4 ketones |

| 1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl- | 24418-35-7 | C₂₂H₃₆O₈ | 428.5 | Methyl substituents, 4 O, 4 ketones |

| 1,6,19,24-Tetraoxacyclohexatriaconta-3,21-diene-8,11,19,22-tetrone | 101009-64-7 | C₃₂H₅₂O₈ | ~588.7 | 32-membered, conjugated dienes |

*Estimated based on structural analogy.

Table 2. Tanimoto Similarity Scores (Hypothetical)

| Compound Pair | Tanimoto Score | Basis of Comparison |

|---|---|---|

| Target vs. CAS 24418-35-7 | 0.85 | Core structure with substituents |

| Target vs. 1,4,9,12-Tetraoxacyclohexadecane | 0.65 | Ring size and ketone placement |

Biological Activity

1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone (CAS No. 77022-93-6) is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C16H24O10 and a molecular weight of 376.36 g/mol, this compound has garnered interest in various fields including pharmacology and environmental science due to its diverse biological properties.

Chemical Structure and Properties

The compound consists of a cyclic structure with multiple ether linkages and carbonyl groups, contributing to its stability and reactivity. The presence of six oxygen atoms in the structure enhances its solubility in polar solvents, which is crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H24O10 |

| Molecular Weight | 376.36 g/mol |

| CAS Number | 77022-93-6 |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Phytotoxicity

This compound has been evaluated for its phytotoxic effects on different plant species. In bioassays involving seedling growth inhibition tests, it has demonstrated substantial phytotoxicity. The structural features of the compound are thought to play a critical role in its ability to inhibit plant growth.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Phytotoxicity | Significant inhibition of seedling growth |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, the antimicrobial efficacy of this compound was assessed against standard strains of Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL.

Case Study 2: Phytotoxic Effects on Crop Species

Another investigation focused on the phytotoxic effects of this compound on Zea mays (maize) and Phaseolus vulgaris (common bean). The application of varying concentrations (10 µg/mL to 100 µg/mL) resulted in reduced germination rates and stunted growth compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with cellular components. The carbonyl groups may facilitate hydrogen bonding with biomolecules such as proteins and nucleic acids. This interaction can disrupt cellular processes leading to antimicrobial or phytotoxic effects.

Preparation Methods

Preparation Methods of 1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone

Transition Metal-Catalyzed Diazo Decomposition Approach

A cutting-edge method involves the decomposition of diazo compounds catalyzed by dirhodium(II) complexes to generate electrophilic metal carbenes, which then react with cyclic ethers to form oxonium ylides. These ylides subsequently dimerize to yield macrocyclic polyethers such as this compound.

Mechanism and Conditions

- Step 1: Dirhodium(II) catalyst decomposes α-diazo-β-ketoester to form a metal carbene intermediate.

- Step 2: The metal carbene reacts with a cyclic ether (such as tetrahydrofuran or 1,4-dioxane) to form a metal-bonded oxonium ylide.

- Step 3: Upon release of the catalyst, the oxonium ylide dimerizes non-concertedly to form the macrocyclic product.

This reaction is typically conducted at high reagent concentration (~1 M) under non-templated conditions. The rate-determining step is the dimerization of the ylide, which is second-order in ylide concentration.

Catalysts and Yields

| Catalyst | Kinetic Constant (h⁻¹) | Yield (%) | Notes |

|---|---|---|---|

| Rh2(OAc)4 | 0.24 | Moderate | Slowest diazo decomposition rate |

| Rh2(Oct)4 | 0.54 | Improved | Faster reaction rate |

| Rh2(R-DOSP)4 | 0.55 | Improved | Similar to Rh2(Oct)4 |

| Rh2(S-TCPTTL)4 | 2.63 | High | Highest activity |

| Rh2(S-PTTL)4 | 3.39 | High | Highest activity |

| Rh2(TCPTCC)4 | - | 72 | Achiral catalyst used for scale-up |

The optimized use of Rh2(TCPTCC)4 at 0.001 mol% catalyst loading enabled multigram scale synthesis with yields around 72%.

Scope and Variability

- Cyclic ethers of different ring sizes (5- to 7-membered) such as tetrahydrofuran (THF), tetrahydropyran (THP), and oxepane can be used to tune the macrocycle size.

- Functionalized cyclic ethers provide access to densely functionalized macrocycles in yields ranging from 35% to 67%.

- The method tolerates various α-diazo-β-ketoester reagents, allowing structural diversity.

Comparative Analysis of Preparation Methods

| Aspect | Transition Metal-Catalyzed Diazo Decomposition | Classical Williamson Ether Synthesis |

|---|---|---|

| Reaction Type | Carbene generation and ylide dimerization | Nucleophilic substitution (ether formation) |

| Catalyst | Dirhodium(II) complexes | Base (NaOH) |

| Reaction Conditions | High reagent concentration, mild temperature | Reflux in organic solvent, strong base |

| Yield | Moderate to high (up to 80%) | Variable, often moderate |

| Functional Group Tolerance | High, allows functionalized ethers | Limited, sensitive to reactive groups |

| Scalability | Multigram scale demonstrated | Industrial scale for related macrocycles |

| Specificity for Lactone Macrocycles | High | Low |

Summary Table of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C16H24O10 |

| Molecular Weight | 376.36 g/mol |

| CAS Number | 77022-93-6 |

| Primary Synthetic Route | Dirhodium(II)-catalyzed diazo decomposition with cyclic ethers |

| Typical Yield | 35–80% depending on conditions and substrates |

| Catalyst Loading | As low as 0.001 mol% with Rh2(TCPTCC)4 |

| Reaction Concentration | ~1 M reagent concentration |

| Reaction Temperature | Ambient to mild heating |

| Macrocycle Size | 16- to 20-membered rings |

Q & A

Q. How can crystallographic data resolve ambiguities in its solid-state conformation?

Q. What role does this macrocycle play in advancing green chemistry methodologies?

Q. How do contradictory results in its biological activity assays inform future research directions?

- Answer : Inconsistent cytotoxicity data may stem from aggregation tendencies. Use dynamic light scattering (DLS) to monitor colloidal stability and modify macrocycle periphery with PEG chains to enhance biocompatibility .

Data Integration and Cross-Disciplinary Research

Q. What computational tools integrate spectral, crystallographic, and synthetic data for predictive modeling?

Q. How can machine learning address gaps in structure-activity relationships for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.